

Application Note: Rapid Detection of Sofosbuvir Impurity M using a Validated UPLC Method

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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B8082611

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Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis, process-related impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. **Sofosbuvir impurity M**, with the chemical name propan-2-yl 2-[[[5-(2,4-dioxypyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxyphenoxyphosphoryl]amino]propanoate, is one such impurity.[1] Its molecular formula is C₂₂H₃₀N₃O₁₀P, and it has a molecular weight of 527.46 g/mol.[1][2] This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the detection and quantification of **Sofosbuvir impurity M**. The method is designed for use in research, quality control, and drug development settings.

Analytical Method

A reversed-phase UPLC method was developed to provide a rapid and efficient separation of Sofosbuvir from its impurity M. The use of sub-2 μm particle columns in UPLC allows for faster analysis times and improved resolution compared to traditional HPLC methods.[3]

Chromatographic Conditions

Parameter	Value
Instrument	Waters ACQUITY UPLC H-Class or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10-90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B in 0.1 minutes, and equilibrate for 0.9 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	2 μ L
Detection	UV at 260 nm
Run Time	5 minutes

Method Validation

The developed UPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4] The validation parameters assessed included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[4]

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
%RSD of Peak Area (n=6)	$\leq 2.0\%$

Validation Summary

Validation Parameter	Result
Linearity (r^2)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (%RSD)	$< 2.0\%$
LOD	0.05 $\mu\text{g/mL}$
LOQ	0.15 $\mu\text{g/mL}$
Specificity	No interference from blank, placebo, or other related substances.

Experimental Protocols

1. Preparation of Solutions

- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
- Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
- Diluent: Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
- Standard Stock Solution of **Sofosbuvir Impurity M** (100 $\mu\text{g/mL}$): Accurately weigh about 10 mg of **Sofosbuvir impurity M** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

- Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with diluent.
- Sample Preparation: Accurately weigh and transfer a quantity of the test sample equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with diluent and mix well. Filter the solution through a 0.22 µm syringe filter before injection.

2. Chromatographic Procedure

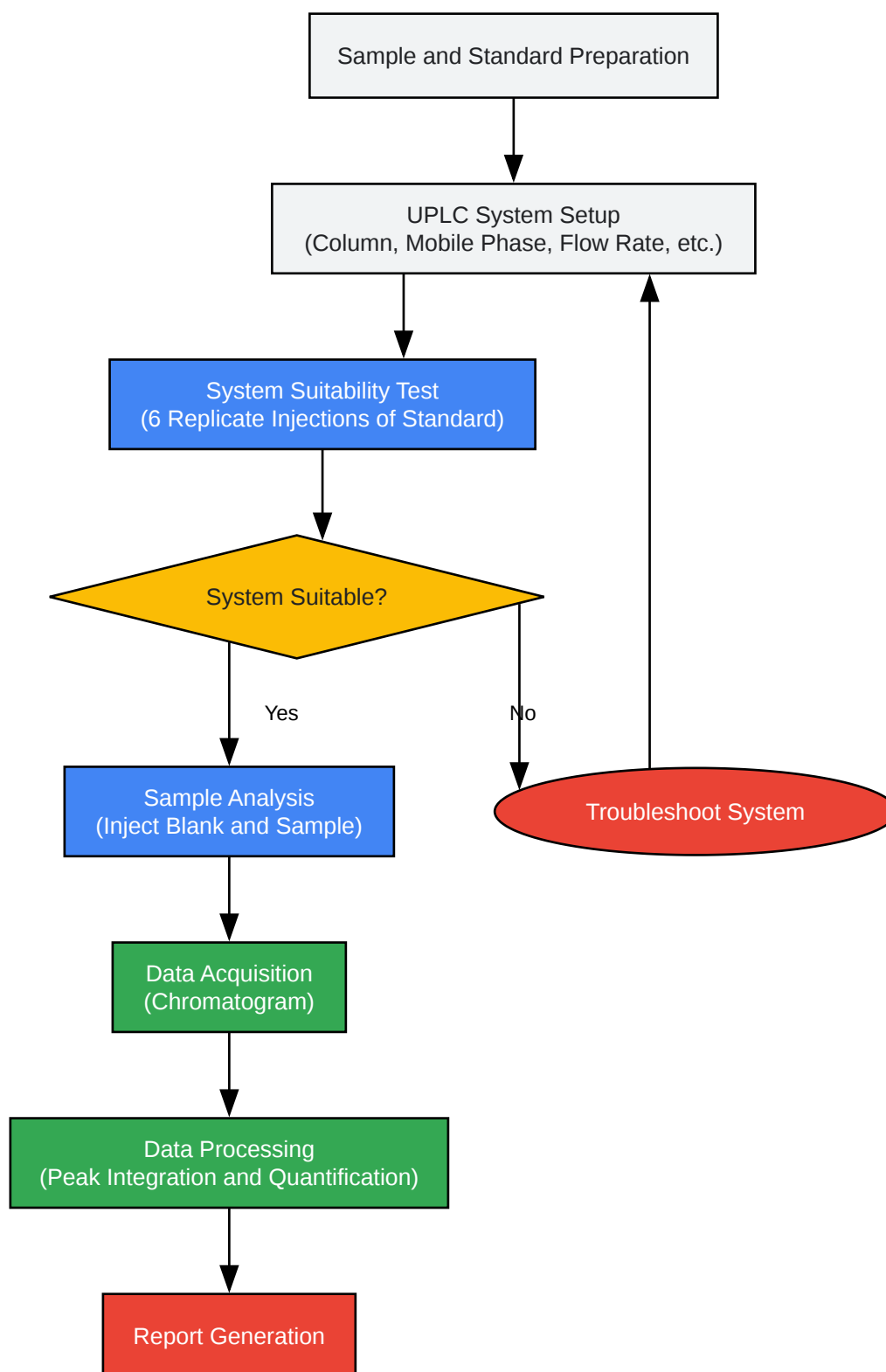
- Set up the UPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" table.
- Equilibrate the column with the mobile phase for at least 30 minutes.
- Inject a blank (diluent) to ensure there are no interfering peaks.
- Perform six replicate injections of the Working Standard Solution to check for system suitability.
- Inject the prepared sample solution.
- Identify the peak for **Sofosbuvir impurity M** in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of impurity M in the sample using the peak area and the concentration of the standard.

3. Method Validation Protocol

- Specificity: Inject the blank, placebo, Sofosbuvir standard, and impurity M standard to demonstrate the absence of interference.
- Linearity: Prepare a series of at least five concentrations of impurity M (e.g., from LOQ to 150% of the specification limit). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r^2).

- Accuracy: Perform recovery studies by spiking known amounts of impurity M into the sample at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.
- Precision:
 - Repeatability (Intra-day precision): Analyze six replicate preparations of the sample spiked with impurity M at 100% of the specification limit on the same day.
 - Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the %RSD for the results.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Visualizations



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Caption: Experimental Workflow for UPLC Analysis of **Sofosbuvir Impurity M**.

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